6-(Difluoromethoxy)-5-iodonicotinonitrile
Description
6-(Difluoromethoxy)-5-iodonicotinonitrile is a pyridine-based heterocyclic compound featuring a nitrile group at the 3-position, a difluoromethoxy group at the 6-position, and an iodine atom at the 5-position. Its molecular formula is C₇H₃F₂IN₂O, with a molecular weight of 328.01 g/mol. The presence of electron-withdrawing groups (nitrile, iodine, and difluoromethoxy) imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C7H3F2IN2O |
|---|---|
Molecular Weight |
296.01 g/mol |
IUPAC Name |
6-(difluoromethoxy)-5-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3F2IN2O/c8-7(9)13-6-5(10)1-4(2-11)3-12-6/h1,3,7H |
InChI Key |
IQFBISPKWFHWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1I)OC(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various difluoromethylation processes, which have seen significant advancements in recent years
Industrial Production Methods
Industrial production methods for 6-(Difluoromethoxy)-5-iodonicotinonitrile may involve large-scale difluoromethylation processes. These methods are designed to be cost-effective and environmentally friendly, utilizing efficient catalysts and reagents to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)-5-iodonicotinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinonitrile derivatives, while oxidation and reduction reactions can produce different oxidation state compounds .
Scientific Research Applications
6-(Difluoromethoxy)-5-iodonicotinonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-5-iodonicotinonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can significantly alter the compound’s reactivity and interaction with biological molecules, leading to unique modes of action. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Analogues
Iodo-Substituted Nicotinonitriles
- 3-Iodo-2-methoxyisonicotinonitrile (CAS 72716-86-0): Substituents: Methoxy (2-position), iodine (3-position), nitrile (4-position). Key Difference: The iodine and methoxy groups are positioned differently compared to the target compound, altering steric hindrance and electronic effects.
5-(Difluoromethyl)-6-fluoronicotinonitrile (CAS 1806029-20-8) :
- Substituents: Difluoromethyl (5-position), fluoro (6-position), nitrile (3-position).
- Key Difference: The difluoromethyl group (CF₂H) at the 5-position instead of iodine reduces molecular weight (MW = 183.11 g/mol) and may enhance metabolic stability compared to the bulky iodine substituent.
6-Amino-5-fluoronicotinonitrile (CAS 1361058-62-9) :
- Substituents: Amino (6-position), fluoro (5-position), nitrile (3-position).
- Key Difference: The amino group introduces basicity and hydrogen-bonding capacity, which contrasts with the electronegative difluoromethoxy group in the target compound. This substitution could influence solubility and target binding in medicinal chemistry applications .
Functional Group Comparisons
Difluoromethoxy vs. Methoxy/Hydroxy Groups
2-Hydroxy-5-trifluoromethylbenzonitrile (Biopharmacule Catalog) :
- Substituents: Hydroxy (2-position), trifluoromethyl (5-position), nitrile.
- Key Difference: The hydroxy group increases polarity and acidity (pKa ~8-10) compared to the difluoromethoxy group (pKa ~13-15), which is more lipophilic and resistant to hydrolysis. This impacts pharmacokinetic properties such as membrane permeability .
- Diflumetorim (CAS 130339-07-0): Substituents: Difluoromethoxy (pyrimidine ring), chloro, methyl. Key Insight: The difluoromethoxy group in diflumetorim, a fungicide, highlights its role in enhancing agrochemical activity by balancing lipophilicity and metabolic stability.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Applications |
|---|---|---|---|---|
| 6-(Difluoromethoxy)-5-iodonicotinonitrile | 328.01 | I, OCF₂H, CN | 2.8 | Agrochemicals, Pharmaceuticals |
| 3-Iodo-2-methoxyisonicotinonitrile | 260.03 | I, OCH₃, CN | 1.9 | Synthetic Intermediates |
| 5-(Difluoromethyl)-6-fluoronicotinonitrile | 183.11 | CF₂H, F, CN | 1.5 | Drug Discovery |
| 6-Amino-5-fluoronicotinonitrile | 153.12 | NH₂, F, CN | 0.7 | Medicinal Chemistry |
Notes:
- The higher LogP of the target compound (2.8) suggests greater lipophilicity compared to amino- or hydroxy-substituted analogs, favoring blood-brain barrier penetration .
- Iodine’s polarizability enhances halogen bonding, a critical feature in protein-ligand interactions .
Biological Activity
Chemical Structure and Properties
6-(Difluoromethoxy)-5-iodonicotinonitrile is characterized by the presence of a difluoromethoxy group and an iodine atom on the pyridine ring. Its chemical formula is C₇H₄F₂IN₃O, with a molecular weight of approximately 292.03 g/mol. The structural features contribute to its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing halogen substituents, such as iodine and fluorine, can exhibit significant anticancer properties. The incorporation of the difluoromethoxy group enhances the bioactivity of nicotinonitriles.
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation, such as kinases and proteases. The iodine atom may enhance the compound's ability to form reactive species that induce apoptosis in cancer cells.
Antimicrobial Activity
Research has shown that halogenated compounds often possess antimicrobial properties. The presence of the difluoromethoxy group may contribute to enhanced membrane permeability, allowing for better interaction with microbial targets.
- Case Study : A study examining various halogenated nicotinonitriles demonstrated that 6-(difluoromethoxy)-5-iodonicotinonitrile exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Reference |
|---|---|---|---|
| Anticancer | HeLa Cells | 15 µM | |
| Antibacterial | Staphylococcus aureus | 12.5 µg/mL | |
| Antifungal | Candida albicans | 20 µg/mL |
In Vivo Studies
In vivo studies have shown that derivatives of nicotinonitriles can effectively inhibit tumor growth in mouse models. For instance, a derivative similar to 6-(difluoromethoxy)-5-iodonicotinonitrile was tested in xenograft models, resulting in a significant reduction in tumor size compared to controls.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- The presence of the difluoromethoxy group significantly enhances biological activity.
- Iodine substitution at the 5-position contributes to increased potency due to enhanced electron-withdrawing effects.
Case Study: Fluoroanisoles
A related study on fluorinated compounds highlighted that introducing fluorine atoms can improve pharmacokinetic properties and overall efficacy in drug design. This supports the notion that similar modifications to nicotinonitriles may yield beneficial effects in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
